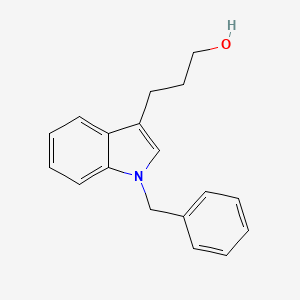

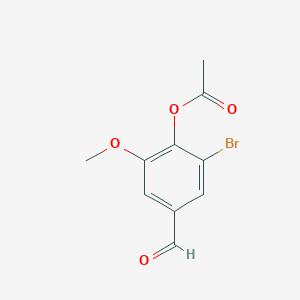

![molecular formula C7H6F3N5 B1271298 5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 380340-45-4](/img/structure/B1271298.png)

5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Descripción general

Descripción

This compound belongs to the class of organic compounds known as trifluoromethylbenzenes . It contains a benzene ring substituted with one or more trifluoromethyl groups .

Synthesis Analysis

The synthesis of functionalized triazolo [1,5-a]pyrimidine derivatives is related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1 H -1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . It was also found in the high-resolution crystal structure of human dihydroorotate dehydrogenase bound with DSM338 .Chemical Reactions Analysis

The formation of this heterocyclic system proceeds as a result of one-pot cyclization involving aldehydes, compounds with active methylene groups (β-dicarbonyl compounds, ketones etc.), and amidines . The reaction proceeds under the conditions of acidic catalysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 150.1380 . The IUPAC Standard InChI is InChI=1S/C6H6N4O/c1-4-2-5(11)10-6(9-4)7-3-8-10/h2-3,11H,1H3 .Aplicaciones Científicas De Investigación

Anti-Malarial Applications

This compound has been synthesized and studied for its potential as an anti-malarial agent . The compound was designed based on bioisosteric replacement of functional groups on the anti-malarial compounds mefloquine and amodiaquine . It has shown promising results in in vitro activity against Plasmodium falciparum , the parasite responsible for malaria .

Dihydroorotate Dehydrogenase Inhibitors

The compound has been used as a reactant for the synthesis of dihydroorotate dehydrogenase inhibitors . These inhibitors have potential applications in the treatment of diseases like malaria .

Ruthenium (II)-Hmtpo Complexes

It has been used as a reactant for the synthesis of Ruthenium (II)-Hmtpo complexes . These complexes have various applications in the field of chemistry .

Vilsmeier Reaction of Conjugated Carbocycles and Heterocycles

The compound has been used as a reactant for the Vilsmeier reaction of conjugated carbocycles and heterocycles . This reaction is a formylation reaction in the field of organic chemistry .

Investigations of Pharmacological Activity

The compound has been used in investigations of the pharmacological activity caused by binding to HIV TAR RNA . This suggests potential applications in the field of HIV research .

Mecanismo De Acción

Target of Action

The primary target of 5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is dihydroorotate dehydrogenase (DHODH) . DHODH is an enzyme that plays a crucial role in the de novo synthesis of pyrimidines, which are essential components of DNA and RNA .

Mode of Action

5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine interacts with its target, DHODH, through strong hydrogen bonds . The presence of a trifluoromethyl group at the 2-position of the [1,2,4]triazolo[1,5-a]pyrimidine ring enhances the drug’s activity .

Biochemical Pathways

The compound inhibits the activity of DHODH, thereby disrupting the de novo synthesis of pyrimidines . This disruption affects various biochemical pathways that rely on pyrimidines, leading to downstream effects such as inhibition of DNA and RNA synthesis.

Result of Action

The inhibition of DHODH by 5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine leads to a decrease in pyrimidine synthesis, which can inhibit the growth of cells that rely on these molecules for DNA and RNA synthesis . This can lead to cytotoxic activities against certain cell lines .

Direcciones Futuras

For the optimization of the method of synthesizing this compound, various conditions for this reaction were studied . These include the reaction in supercritical carbon dioxide in the presence of acetic acid, organic solvents, as well as Lewis acid (ZnCl 2, TiO 2, and SiO 2) or inorganic additives .

Propiedades

IUPAC Name |

5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N5/c1-3-2-4(11)15-6(12-3)13-5(14-15)7(8,9)10/h2H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCPPCZBRATEIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC(=NN2C(=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368312 | |

| Record name | 5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |

CAS RN |

380340-45-4 | |

| Record name | 5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does DSM338 interact with DHODH and what are the downstream effects of this interaction?

A1: DSM338 acts as a potent inhibitor of DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway. [, , ] This pathway is essential for DNA and RNA synthesis, and its inhibition effectively disrupts cell proliferation and growth. The crystal structures of DHODH from various species (Plasmodium falciparum, human, and rat) in complex with DSM338 reveal that the inhibitor binds to the enzyme's active site. [, , ] This binding event prevents the natural substrate, dihydroorotate, from interacting with DHODH, thus blocking the downstream production of pyrimidines.

Q2: What is known about the structural characterization of DSM338?

A2: While the provided research articles focus on the interaction of DSM338 with DHODH, they don't delve into the detailed spectroscopic characterization of the inhibitor itself. For a comprehensive understanding of DSM338's molecular formula, weight, and spectroscopic data, further research and data sources would be required.

Q3: Are there any studies on the Structure-Activity Relationship (SAR) of DSM338 and its analogs in relation to DHODH inhibition?

A3: The provided research focuses on the crystallographic analysis of DSM338 bound to DHODH from different species. [, , ] While these studies highlight the crucial interactions between DSM338 and the enzyme's active site, they don't provide a systematic exploration of how modifications to the DSM338 scaffold affect its inhibitory potency or selectivity. Further research focused on SAR would be valuable to optimize the compound's properties for potential therapeutic applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

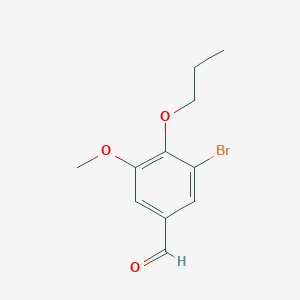

![4-[2-(4-Bromophenoxy)ethyl]morpholine](/img/structure/B1271218.png)

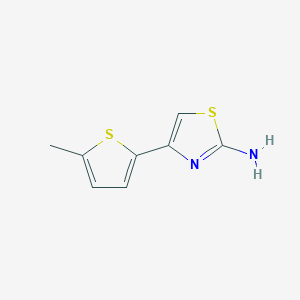

![{[5-(2-Propoxyphenyl)-4H-1,2,4-triazol-3-YL]thio}acetic acid](/img/structure/B1271220.png)

![3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1271228.png)

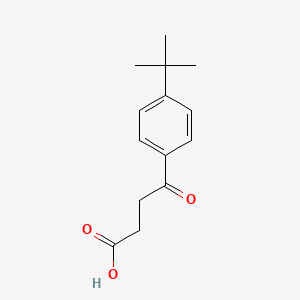

![N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1271240.png)